molecular formula C18H16ClN3O B2418862 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide CAS No. 338401-01-7

5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide

Cat. No. B2418862
CAS RN: 338401-01-7
M. Wt: 325.8
InChI Key: CTIZMUPXJVLOPC-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide, commonly known as 5-Chloro-DMAI, is an indole-based heterocyclic compound that has been used in a variety of scientific applications, including drug synthesis and research. It is a versatile molecule, with a range of functional groups, and can be used as a building block for other molecules. In addition, 5-Chloro-DMAI has been used in a variety of studies to explore the biochemical and physiological effects of various compounds, as well as to assess the advantages and limitations of laboratory experiments.

Scientific Research Applications

1. Allosteric Modulation of CB1 Receptor

5-Chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide has been identified as a potent CB1 allosteric modulator. It impacts the binding affinity and cooperativity to the cannabinoid type 1 receptor, demonstrating significant influence on CB1 receptor dynamics (Khurana et al., 2014).

2. Antibacterial and Antifungal Activities

Compounds structurally related to 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide show antibacterial and antifungal properties. These activities suggest potential applications in combating microbial infections (Vasu et al., 2003).

3. Inhibition of Human Liver Glycogen Phosphorylase

Derivatives of this compound have been evaluated as inhibitors of human liver glycogen phosphorylase a, which is significant for understanding and potentially treating metabolic disorders like diabetes (Onda et al., 2008).

4. Anti-inflammatory and Antimicrobial Activities

Some derivatives have shown high anti-inflammatory activity compared to traditional drugs like indomethacin. Their antimicrobial effect highlights potential for novel therapeutic applications (Ahmed, 2017).

5. Detection of Nerve Agent Mimics

A fluorescent probe based on a derivative of this compound has been developed for the detection of nerve agent mimics like diethyl chlorophosphate, indicating its potential in security and defense applications (Huo et al., 2019).

6. Antioxidant Properties

Certain derivatives exhibit good antioxidant activity, which can be leveraged in the development of treatments for oxidative stress-related conditions (Saundane & Mathada, 2015).

7. Synthesis of Labelled Compounds for Pharmacokinetic Studies

It has been used in the synthesis of labelled compounds for pharmacokinetic studies, particularly in the development of cartilage-targeted antirheumatic drugs (Giraud et al., 2000).

8. Preparation of Peptide-like Diabetes Drugs

This compound has been used in the development of a manufacturing process for peptide-like diabetes drugs, indicating its role in the production of therapeutic agents (Sawai et al., 2010).

9. Synthesis of Antimicrobial Agents

Derivatives have been synthesized and evaluated as potent antimicrobial agents, opening avenues for new treatments in infectious diseases (Almutairi et al., 2018).

10. Inhibitors of Tubulin Polymerization

Some derivatives have shown potential as inhibitors of tubulin polymerization, which is a crucial process in cell division and has implications in cancer treatment (Kazan et al., 2019).

properties

IUPAC Name

5-chloro-N-(dimethylaminomethylidene)-3-phenyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-22(2)11-20-18(23)17-16(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21-17/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIZMUPXJVLOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.